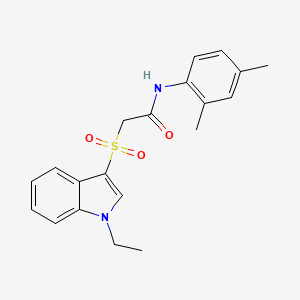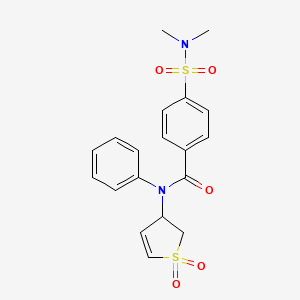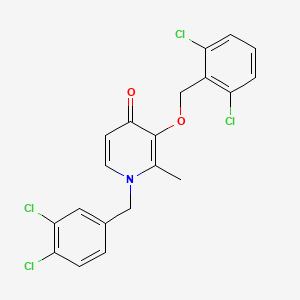
N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide, commonly known as SU6656, is a selective inhibitor of Src family kinases. It was first synthesized in 1998 by Sugen Inc. and has since been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
SU6656 is a selective inhibitor of Src family kinases, which are a group of non-receptor tyrosine kinases involved in various cellular processes, such as cell proliferation, differentiation, migration, and survival. SU6656 binds to the ATP-binding site of Src family kinases and prevents their activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of Src family kinases by SU6656 has various biochemical and physiological effects. In cancer cells, SU6656 inhibits the activation of signaling pathways involved in cell proliferation, survival, and metastasis, leading to the inhibition of cancer cell growth and metastasis. In Alzheimer's disease models, SU6656 inhibits the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease models, SU6656 protects dopaminergic neurons from degeneration. In osteoporosis models, SU6656 stimulates osteoblast differentiation and bone formation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of SU6656 is its selectivity for Src family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. This makes SU6656 a useful tool for studying the role of Src family kinases in various cellular processes. However, one of the limitations of SU6656 is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of SU6656. One direction is the development of more potent and selective inhibitors of Src family kinases. Another direction is the investigation of the role of Src family kinases in other diseases, such as diabetes and cardiovascular disease. Furthermore, the combination of SU6656 with other therapeutic agents, such as chemotherapy and radiation therapy, could be explored for the treatment of cancer. Finally, the development of SU6656 derivatives with improved solubility and pharmacokinetic properties could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of SU6656 involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the reaction of 2,4-dimethylphenyl isocyanate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form the intermediate N-(2,4-dimethylphenyl)urea. This intermediate is then reacted with 3-bromo-1-(ethylsulfonyl)indole to produce SU6656. The overall yield of the synthesis is around 10%.
Wissenschaftliche Forschungsanwendungen
SU6656 has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, lung, and colon cancer cells. SU6656 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
In addition to cancer, SU6656 has been studied for its potential therapeutic applications in other diseases, such as Alzheimer's disease, Parkinson's disease, and osteoporosis. SU6656 has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. SU6656 has also been shown to protect dopaminergic neurons from degeneration in Parkinson's disease models. Furthermore, SU6656 has been shown to stimulate osteoblast differentiation and bone formation, making it a potential therapeutic agent for osteoporosis.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-22-12-19(16-7-5-6-8-18(16)22)26(24,25)13-20(23)21-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFAXDWGENKKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B2752670.png)
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2752671.png)
![(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol](/img/structure/B2752672.png)
![tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2752673.png)
![2,6-dimethoxy-N-[(2Z)-3-methyl-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]benzamide](/img/structure/B2752674.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2752675.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2752680.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2752681.png)
![N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2752683.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2752685.png)
